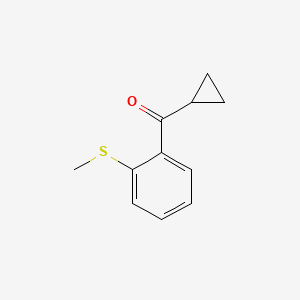

Cyclopropyl 2-thiomethylphenyl ketone

Description

Significance of Cyclopropyl (B3062369) Ketone Scaffolds in Modern Organic Synthesis

Cyclopropyl ketones are a class of organic compounds that have garnered considerable attention in modern organic synthesis. Their utility stems from the unique chemical reactivity imparted by the three-membered cyclopropyl ring. This small, highly strained ring system endows these molecules with a high degree of reactivity, making them versatile intermediates for the synthesis of more complex structures. sincerechemicals.comnbinno.com

The inherent ring strain of the cyclopropane (B1198618) ring makes cyclopropyl ketones susceptible to a variety of ring-opening reactions. This reactivity allows for the transformation of the cyclopropyl group into other functional moieties, providing a powerful tool for synthetic chemists. sincerechemicals.com For instance, under different conditions, the cyclopropyl ring can be opened to generate linear alkyl chains or participate in cycloaddition reactions to form larger ring systems, such as cyclopentanes. nih.govacs.org This versatility is a key reason for their prominence as building blocks in the synthesis of complex organic molecules.

Furthermore, the cyclopropyl ketone moiety is a key structural feature in a number of biologically active compounds and is frequently employed as an intermediate in the synthesis of pharmaceuticals. chemicalbook.comnbinno.com Its inclusion in a molecule can significantly influence its physical and biological properties. The rigid structure of the cyclopropyl group can also be used to probe the spatial requirements of enzyme active sites. The diverse reactivity and synthetic potential of cyclopropyl ketones are illustrated by the variety of reactions they can undergo, as summarized in the table below.

| Reaction Type | Description | Resulting Structure |

| Ring-Opening Reactions | Cleavage of the cyclopropane ring, often promoted by acid or metal catalysts. | Acyclic ketones, substituted butanones |

| [3+2] Cycloadditions | Reaction with alkenes or alkynes to form five-membered rings. | Substituted cyclopentanes or cyclopentenones |

| Nucleophilic Addition | Addition of a nucleophile to the carbonyl group, which can be followed by ring opening. | Varies depending on the nucleophile and reaction conditions. |

| Reductive Fragmentation | Ring opening under reducing conditions. | Gamma-substituted ketones |

The continued development of new synthetic methods involving cyclopropyl ketones highlights their enduring importance in the field of organic chemistry. nih.govnih.gov

Importance of Aryl Thioether Functionalities in Synthetic Organic Chemistry

Aryl thioethers, also known as aryl sulfides, are a class of organosulfur compounds that feature prominently in a wide range of chemical disciplines, including medicinal chemistry, materials science, and catalysis. nih.gov The prevalence of the aryl thioether motif in numerous pharmaceuticals underscores its importance in drug design and development. nih.govtu.edu.iq This functional group is a key component in various approved drugs, contributing to their therapeutic effects. nih.gov

The synthesis of aryl thioethers has been a subject of intensive research, leading to the development of numerous synthetic methodologies. Traditional methods often involve the coupling of aryl halides with thiols, a reaction that has been significantly advanced by the use of transition metal catalysts, such as palladium and copper. jst.go.jpacsgcipr.org More recent advancements have focused on developing milder and more environmentally benign procedures, including metal-free and photochemical methods. nih.govnih.gov The variety of synthetic approaches available allows for the construction of a diverse array of aryl thioether-containing molecules.

The table below provides a summary of common methods for the synthesis of aryl thioethers, reflecting the breadth of research in this area.

| Synthetic Method | Reactants | Catalyst/Conditions | Key Features |

| Buchwald-Hartwig Amination | Aryl halide, Thiol | Palladium catalyst, Base | Broad substrate scope, good functional group tolerance. |

| Ullmann Condensation | Aryl halide, Thiol | Copper catalyst, High temperature | Classic method, often requires harsh conditions. |

| Nucleophilic Aromatic Substitution (SNAr) | Electron-deficient aryl halide, Thiolate | Base | Does not require a metal catalyst. |

| Photoredox Catalysis | Aryl halide, Thiol or other sulfur source | Photocatalyst, Light | Mild reaction conditions. |

The continued interest in aryl thioethers is driven by their valuable properties and the ongoing discovery of new applications for this important functional group.

Research Rationale and Focus on Cyclopropyl 2-Thiomethylphenyl Ketone

The scientific rationale for the synthesis and study of "this compound" is rooted in the principle of molecular hybridization, which involves combining two or more pharmacologically or synthetically important scaffolds to create a new molecule with potentially enhanced or novel properties. In this case, the molecule brings together the synthetically versatile and reactive cyclopropyl ketone unit with the biologically relevant aryl thioether motif.

The interest in this specific compound likely stems from several key considerations:

Synergistic Biological Activity: Given that both cyclopropyl-containing and aryl thioether-containing molecules have demonstrated a wide range of biological activities, it is hypothesized that their combination within a single molecular entity could lead to synergistic or novel therapeutic effects. The specific substitution pattern, with the thiomethyl group at the ortho position to the cyclopropyl ketone, could influence the molecule's conformation and its interaction with biological targets.

Novel Synthetic Intermediate: The compound serves as a potentially valuable intermediate for the synthesis of more complex heterocyclic systems. The presence of the ketone, the reactive cyclopropyl ring, and the aryl thioether functionality provides multiple sites for further chemical transformations. For example, the ketone could be a handle for further derivatization, while the cyclopropyl ring could undergo ring-expansion or rearrangement reactions.

Exploration of Structure-Activity Relationships (SAR): The synthesis of this compound and its analogues would be a crucial step in exploring the structure-activity relationships of this class of compounds. By systematically modifying the substituents on the aromatic ring and the nature of the ketone, researchers can gain insights into the structural requirements for a desired biological or chemical property.

Structure

3D Structure

Properties

IUPAC Name |

cyclopropyl-(2-methylsulfanylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12OS/c1-13-10-5-3-2-4-9(10)11(12)8-6-7-8/h2-5,8H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKCFBWHXINMIEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1C(=O)C2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30642492 | |

| Record name | Cyclopropyl[2-(methylsulfanyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30642492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898789-94-1 | |

| Record name | Cyclopropyl[2-(methylthio)phenyl]methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898789-94-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopropyl[2-(methylsulfanyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30642492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Cyclopropyl 2 Thiomethylphenyl Ketone and Analogous Structures

Established Synthetic Pathways for Aryl Cyclopropyl (B3062369) Ketones

Traditional methods for the synthesis of aryl cyclopropyl ketones have long been established and are still widely used. These approaches often involve the formation of the ketone functionality by coupling an aryl group with a pre-existing cyclopropyl moiety.

Direct Alkylation Approaches with Cyclopropanecarboxylic Acid Derivatives

A primary and straightforward method for synthesizing aryl cyclopropyl ketones is through the Friedel-Crafts acylation of aromatic compounds with cyclopropanecarbonyl chloride. thieme.de This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃). The reaction is most effective with electron-rich aromatic substrates. However, this method has limitations, particularly for aromatic rings that are electron-poor or contain sensitive functional groups that are not compatible with the harsh reaction conditions. thieme.de

The general reaction is as follows:

Aryl-H + Cyclopropanecarbonyl-Cl --(Lewis Acid)--> Aryl-CO-Cyclopropane + HCl

An alternative approach involves the use of organometallic reagents derived from carboxylic acids. For instance, the direct conversion of carboxylic acids to alkyl ketones can be achieved using organolithium or Grignard reagents, although this often requires excess reagent and may have functional group compatibility issues. nih.gov More refined methods utilize in situ activation of carboxylic acids followed by transition metal-catalyzed cross-coupling with organometallic partners. nih.govorganic-chemistry.org For example, carboxylic acids can be activated with reagents like dimethyl dicarbonate (B1257347) (DMDC) and then coupled with alkyltrifluoroborates using a synergistic Ir-photoredox/nickel catalytic system. nih.govorganic-chemistry.org

Grignard Reaction Protocols for Ketone Formation

Grignard reagents are versatile tools in the formation of ketones. organic-chemistry.orgbyjus.com The synthesis of aryl cyclopropyl ketones can be achieved by reacting an aryl Grignard reagent (Aryl-MgX) with a cyclopropanecarboxylic acid derivative, such as cyclopropanecarbonitrile (B140667) or a cyclopropyl ester. The addition of the Grignard reagent to the nitrile or ester, followed by acidic workup, yields the desired ketone. byjus.commasterorganicchemistry.com

The reaction with an ester involves a two-step addition process. The first addition forms a ketone intermediate which then rapidly reacts with a second equivalent of the Grignard reagent to form a tertiary alcohol. masterorganicchemistry.comlibretexts.org Therefore, careful control of reaction conditions is necessary to isolate the ketone.

A general scheme for the reaction with a nitrile is:

Aryl-MgX + Cyclopropane-CN --> Aryl-C(=NMgX)-Cyclopropane --(H₃O+)--> Aryl-CO-Cyclopropane

Condensation Reactions in the Synthesis of Aryl Cyclopropyl Ketones

Condensation reactions provide another route to aryl cyclopropyl ketones, particularly those with α,β-unsaturation. A common method is the base-catalyzed Claisen-Schmidt condensation of cyclopropyl methyl ketone with an aromatic aldehyde. rsc.org This reaction proceeds via an enolate intermediate of the ketone, which then attacks the aldehyde. Subsequent dehydration of the resulting aldol (B89426) adduct yields the α,β-unsaturated cyclopropyl ketone. rsc.org

The following table summarizes the results of such condensations with various aromatic aldehydes:

| Aromatic Aldehyde | Product | Yield (%) |

| Benzaldehyde | Cyclopropyl styryl ketone | 75 |

| p-Chlorobenzaldehyde | p-Chlorostyryl cyclopropyl ketone | 82 |

| p-Anisaldehyde | p-Methoxystyryl cyclopropyl ketone | 78 |

| 3,4-Dimethoxybenzaldehyde | 3,4-Dimethoxystyryl cyclopropyl ketone | 73 |

| Piperonal | 3,4-Methylenedioxystyryl cyclopropyl ketone | 85 |

This table is based on data presented in the study of base-catalyzed condensation reactions. rsc.org

Advanced Cyclopropanation Strategies for Ketone Formation

More modern approaches to the synthesis of aryl cyclopropyl ketones involve the formation of the cyclopropane (B1198618) ring itself on a molecule that already contains the aryl ketone moiety. These methods often offer greater control and efficiency.

Corey-Chaykovsky Cyclopropanation of Enones and α,β-Unsaturated Ketones

The Johnson-Corey-Chaykovsky reaction is a powerful method for the synthesis of cyclopropanes from α,β-unsaturated ketones (enones). wikipedia.orgorganic-chemistry.org This reaction utilizes a sulfur ylide, typically dimethyloxosulfonium methylide or dimethylsulfonium methylide, which acts as a methylene-transfer agent. organic-chemistry.org The reaction proceeds via a 1,4-conjugate addition of the ylide to the enone, followed by an intramolecular nucleophilic substitution to form the three-membered ring and expel dimethyl sulfoxide (B87167). organic-chemistry.orgnrochemistry.com

This method is particularly useful for synthesizing donor-acceptor cyclopropanes. For example, the cyclopropanation of 2-hydroxychalcones (which are α,β-unsaturated ketones) using trimethylsulfoxonium (B8643921) iodide and a base like sodium hydride produces 1-acyl-2-(ortho-hydroxyaryl)cyclopropanes in good to high yields. nih.gov This reaction is diastereoselective, typically favoring the trans-isomer. wikipedia.orgnih.gov

The general procedure involves generating the sulfur ylide in situ by deprotonating a sulfonium (B1226848) salt with a strong base, and then adding the enone substrate. organic-chemistry.orgnih.gov

Reaction Data for Corey-Chaykovsky Cyclopropanation of 2-Hydroxychalcones

| Chalcone (B49325) Substituent (Aroyl) | Chalcone Substituent (Phenolic) | Product Yield (%) |

| Phenyl | 2-Hydroxyphenyl | 75 |

| 4-Methoxyphenyl | 2-Hydroxyphenyl | 82 |

| Thiophen-2-yl | 2-Hydroxyphenyl | 66 |

| Phenyl | 5-Fluoro-2-hydroxyphenyl | 78 |

| 4-Bromophenyl | 2-Hydroxyphenyl | 85 |

This interactive table presents data from the synthesis of (Het)aryl 2-(2-hydroxyaryl)cyclopropyl ketones. nih.gov

Transition Metal-Catalyzed Cyclopropane Ring Formation

Transition metal catalysis offers a versatile and efficient means of forming cyclopropane rings. wikipedia.org Various transition metals, including palladium, rhodium, nickel, and copper, can catalyze the cyclopropanation of alkenes. wikipedia.orgnih.gov In the context of ketone formation, these methods can be applied to α,β-unsaturated ketones or by incorporating a carbonyl group into a cyclopropanation reaction.

One notable example is the palladium-catalyzed carbonylative cross-coupling reaction between aryl iodides and tricyclopropylbismuth. thieme.de This method introduces a cyclopropylcarbonyl group onto an aromatic ring under a carbon monoxide atmosphere, providing access to aryl cyclopropyl ketones that may be difficult to synthesize via Friedel-Crafts acylation. thieme.de

Another strategy involves the activation of cyclopropanes by transition metals. wikipedia.org For instance, cyclopropyl ketones can coordinate to a transition metal, leading to oxidative addition into a proximal C-C bond of the cyclopropane ring. The resulting metallacyclobutane can then undergo further reactions, such as insertion into an alkyne, to form more complex structures. wikipedia.org While this is often a ring-opening reaction, related catalytic cycles can also be designed for ring formation. Hydrogen-borrowing catalysis is an emerging strategy for the α-cyclopropanation of ketones, where an alcohol is temporarily oxidized to an aldehyde for an aldol condensation, followed by an intramolecular displacement to form the cyclopropane ring. acs.org

Palladium(II/IV)-Catalyzed Stereospecific Cyclopropanation of Enynes

A novel palladium-catalyzed oxidation reaction provides a stereospecific method for converting enynes into cyclopropyl ketones. acs.orgnih.gov This transformation is distinct from other metal-catalyzed cyclopropane-forming reactions (e.g., those using Pd(II/0), Au, or Pt) because it proceeds with a net inversion of geometry relative to the starting olefin. acs.orgnih.gov This stereochemical outcome is consistent with a Pd(II)/Pd(IV) catalytic cycle. nih.govnih.gov

The proposed mechanism involves the nucleophilic attack of the tethered olefin onto a Pd(IV)-C bond, which is the key cyclopropane-forming step. acs.orgnih.gov The choice of oxidant is critical for the successful construction of these bicyclic cyclopropanes. nih.gov The reaction tolerates a variety of functional groups and proceeds in moderate to good yields across a broad scope of enyne substrates. nih.gov

General Procedure for Pd-Catalyzed Cyclopropanation of Enynes: In a resealable pressure flask, the enyne substrate, an oxidant like PhI(OAc)₂, and the Pd(OAc)₂ catalyst are combined in acetic acid. The vessel is sealed and heated to 80 °C. After cooling, the mixture is diluted and extracted. The organic layer is then dried and purified via chromatography. nih.gov

| Feature | Description | Source |

|---|---|---|

| Catalyst System | Pd(OAc)₂ with an oxidant (e.g., PhI(OAc)₂) | nih.gov |

| Key Mechanism | Proceeds via a Pd(II)/Pd(IV) catalytic cycle | acs.orgnih.gov |

| Stereochemistry | Net inversion of geometry with respect to the starting alkene | acs.orgnih.gov |

| Key Step | Nucleophilic attack of a tethered olefin onto the Pd(IV)−C bond | nih.gov |

| Substrate Scope | Broad scope of enynes with various functional groups | nih.gov |

Rhodium and Copper Catalysis in Cyclopropane Synthesis

Rhodium and copper complexes are among the most widely used catalysts for the synthesis of cyclopropanes, typically through the reaction of diazo compounds with alkenes. nih.govwikipedia.org These metal-catalyzed reactions generate a metal carbene intermediate, which then adds to an olefin in a concerted fashion to produce the cyclopropane ring. wikipedia.org

Rhodium Catalysis: Chiral dirhodium catalysts are particularly effective for enantioselective cyclopropanations. nih.govwikipedia.org For instance, the adamantylglycine derived catalyst Rh₂(S-TCPTAD)₄ has been shown to produce cyclopropanes with high asymmetric induction (up to 98% ee) from the reaction of electron-deficient alkenes with aryldiazoacetates. nih.gov Rhodium carboxylate complexes, such as dirhodium tetraacetate, are common catalysts for these transformations. wikipedia.org

Copper Catalysis: Copper catalysts were historically the first to be used for these reactions and remain relevant. wikipedia.org Enantioselective copper-catalyzed cyclopropanation of internal olefins with diazomalonates has been reported, providing a method for synthesizing chiral 1,1-cyclopropane diesters with excellent enantioselectivities (90–95% ee) using a chiral bisoxazoline–copper(I) complex. researchgate.net

A combined copper/rhodium-catalyzed flow synthesis has also been developed, where a copper(II) acetate-induced oxidation of hydrazones generates diazo compounds in-flow, which are then used in a subsequent dirhodium-catalyzed enantioselective cyclopropanation reaction. thieme-connect.com

| Catalyst Type | Common Precursors | Key Features | Source |

|---|---|---|---|

| Rhodium | Diazo compounds (e.g., aryldiazoacetates) | Highly effective for enantioselective synthesis; broad olefin scope. | nih.govwikipedia.org |

| Copper | Diazo compounds (e.g., diazomalonates) | Historically significant; used for enantioselective synthesis with chiral ligands. | wikipedia.orgresearchgate.net |

| Combined Cu/Rh | Hydrazones (oxidized in-flow to diazo compounds) | Enables multi-step synthesis in a continuous-flow setup. | thieme-connect.com |

Green Chemistry Principles in Cyclopropyl Ketone Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes for cyclopropyl ketones, focusing on improving efficiency, reducing waste, and using more environmentally benign processes.

Continuous-Flow Synthesis Protocols for Arylthiocyclopropyl Carbonyl Compounds

A straightforward continuous-flow synthesis for cyclopropyl ketones and carbaldehydes has been developed, starting from 2-hydroxycyclobutanones and aryl thiols. mdpi.comnih.gov This acid-catalyzed procedure allows for the multigram, scalable synthesis of arylthiocyclopropyl adducts under mild conditions. mdpi.comresearchgate.net A key advantage of this method is the use of a reusable solid acid catalyst, Amberlyst-35, packed into a steel column. mdpi.comnih.gov This approach avoids the issues associated with batch reactions, such as the handling of unpleasant thiols and the formation of disulfide by-products. researchgate.net The system has demonstrated stable catalytic performance over extended periods and multiple cycles. researchgate.net

Solvent-Free Synthesis Conditions

Performing reactions without a solvent offers significant environmental benefits by reducing waste and potential toxicity. While the literature on specifically solvent-free synthesis of cyclopropyl ketones is emerging, related processes highlight its feasibility. For example, a process for preparing cyclopropyl alkyl ketones from 3-acyltetrahydrofuran-2-ones involves a decarboxylation reaction using a metal salt in a high-boiling, inert solvent which is later recovered. google.comgoogle.com While not entirely solvent-free, the focus on solvent recovery and reuse aligns with green chemistry principles. The development of completely solvent-free preparations, such as that for diarylthioethers, indicates a promising direction for future research in cyclopropyl ketone synthesis. google.com

Microwave-Assisted Organic Synthesis of Ketones

Microwave-assisted organic synthesis (MAOS) utilizes the efficient heat transfer from dielectric heating to accelerate reactions, often leading to higher yields and shorter reaction times compared to conventional heating. nih.govresearchgate.net This technique relies on the ability of solvents or reagents to absorb microwave energy, leading to a rapid and instantaneous rise in temperature. nih.gov Microwave irradiation has been successfully applied to a wide range of organic reactions, including the synthesis of various ketones. nsf.govacs.org For instance, a highly efficient microwave-assisted, palladium-catalyzed direct α-heteroarylation of ketones has been developed, offering advantages like a broad substrate scope and operational simplicity. nsf.gov This technology holds significant promise for the rapid and efficient synthesis of cyclopropyl ketones and their derivatives. researchgate.net

Functional Group Interconversions Leading to Cyclopropyl 2-Thiomethylphenyl Ketone

The final target molecule, this compound, can be accessed through various functional group interconversions starting from a pre-formed cyclopropane ring or a suitable phenyl precursor.

One potential strategy involves the Friedel-Crafts acylation of thioanisole (B89551) (methyl phenyl sulfide) with cyclopropanecarbonyl chloride. This would directly introduce the cyclopropyl ketone moiety onto the thiomethyl-substituted aromatic ring.

Alternatively, a precursor such as (2-bromophenyl)(cyclopropyl)methanone could be synthesized first. The bromine atom can then be displaced by a methylthiolate nucleophile (e.g., sodium thiomethoxide) in a nucleophilic aromatic substitution reaction to install the thiomethyl group, yielding the final product.

Another pathway could involve the oxidation of a secondary alcohol. For example, (cyclopropyl)(2-(methylthio)phenyl)methanol could be oxidized to the corresponding ketone using a variety of standard oxidizing agents, such as those based on chromium (e.g., PCC) or milder reagents like Dess-Martin periodinane. fiveable.me The reduction of a carboxylic acid derivative, such as an ester or an amide, to an aldehyde followed by the addition of a Grignard reagent and subsequent oxidation is another viable, albeit longer, route. imperial.ac.uk

Strategies for Carbon-Sulfur Bond Formation in Aryl Thiomethyl Ethers

The creation of the C-S bond is a fundamental transformation in organic synthesis, crucial for preparing the 2-thiomethylphenyl moiety. Various methods have been developed, ranging from classical nucleophilic substitution reactions to modern transition-metal-catalyzed cross-couplings.

One common approach involves the reaction of a suitable aryl precursor, often an aryl halide, with a sulfur-containing nucleophile like sodium thiomethoxide. For instance, the synthesis of 2-methyl-1-[4-(methylthio)phenyl]-2-(4-morpholinyl)-1-propanone utilizes a substitution reaction with sodium thiomethoxide to introduce the methylthio group onto a phenyl ring. google.com This thioetherification can be performed in a two-phase system using a phase-transfer catalyst, such as tetrabutylammonium (B224687) bromide, to facilitate the reaction between an aqueous solution of sodium methyl mercaptide and an organic solution of the aryl halide, achieving high transformation efficiency. google.com

Modern advancements in C-S bond formation offer milder and more versatile alternatives. Phosphine-mediated deoxygenation of sulfonyl chlorides provides a pathway to synthesize thioethers. This method involves an intermediate that can be trapped by various nucleophiles to form the C-S bond under operationally simple conditions that tolerate a wide array of functional groups. researchgate.net Another innovative strategy is the use of visible-light photoredox catalysis, which enables the radical-radical cross-coupling of electron-rich arenes with aryl and alkyl disulfides. beilstein-journals.org This method proceeds at room temperature and avoids the need for pre-functionalized arenes, offering a more direct route to aryl sulfides. beilstein-journals.org

Catalytic enantioselective methods have also been developed for C-S bond formation. For example, a phosphine-catalyzed enantioselective addition of aryl thiols to the γ-position of allenoates furnishes aryl alkyl sulfides with high enantiomeric excess. mit.eduscispace.com While this specific reaction builds an alkyl sulfide, the underlying principles of activating sulfur nucleophiles for asymmetric C-S bond formation are broadly applicable.

The table below summarizes various strategies for the formation of carbon-sulfur bonds in aryl thioethers.

| Method | Reagents/Catalysts | Key Features | Reference |

| Nucleophilic Substitution | Sodium Thiomethoxide, Aryl Halide | Classic, effective for activated substrates. | google.com |

| Phase-Transfer Catalysis | Sodium Methyl Mercaptide, Tetrabutylammonium Bromide | High efficiency in two-phase systems. | google.com |

| Deoxygenation of Sulfonyl Chlorides | Phosphine Mediator | Forms C-S bond from readily available sulfonyl chlorides. | researchgate.net |

| Visible-Light Photoredox Catalysis | [Ir(dF(CF3)ppy)2(dtbpy)]PF6, Disulfides | Proceeds at room temperature, avoids pre-functionalized arenes. | beilstein-journals.org |

| Asymmetric Catalysis | Chiral Phosphepine, Aryl Thiols, Allenoates | Provides enantiomerically enriched aryl alkyl sulfides. | mit.eduscispace.com |

Regioselective Introduction of the Ketone Moiety

Once the 2-thiomethylphenyl scaffold is in place, the next critical step is the introduction of the cyclopropyl ketone group at a specific position on the aromatic ring, typically ortho to the thiomethyl group. The directing effect of the thiomethyl group and the choice of reaction conditions are paramount for achieving high regioselectivity.

Friedel-Crafts acylation is a classical and direct method for introducing a ketone moiety onto an aromatic ring. Using cyclopropanecarbonyl chloride as the acylating agent and a Lewis acid catalyst such as aluminum chloride, the cyclopropyl ketone can be installed. The ortho-para directing nature of the thiomethyl group would typically yield a mixture of isomers. However, reaction conditions can be optimized to favor the formation of the ortho-product, which is the precursor to this compound.

More advanced methods offer greater control over regioselectivity. An indium-mediated reaction of alkanoyl chlorides with arylstannanes provides a simple and direct route for the regioselective synthesis of alkyl aryl ketones under mild, neutral, and solvent-free conditions. nih.gov This protocol is effective for a range of electronically and sterically diverse arylstannanes. nih.gov Similarly, palladium-catalyzed reactions, such as the Heck-type cross-coupling of alkenols with ketone-derived oxime esters, can be used for the multi-carbon homologation of aryl ketones, affording products with good to excellent yields and high regioselectivity. nih.gov

The Corey-Chaykovsky cyclopropanation offers an alternative strategy where a precursor molecule, such as a 2-hydroxychalcone, is first synthesized and then cyclopropanated. nih.gov A general procedure for synthesizing 2-hydroxychalcones involves the reaction of an aryl methyl ketone with a salicylaldehyde (B1680747) derivative. nih.gov The subsequent cyclopropanation using trimethylsulfoxonium iodide and sodium hydride can yield donor-acceptor cyclopropanes, which are versatile building blocks. nih.gov While this specific example leads to a hydroxy-substituted product, the principle of building the ketone and cyclopropane ring from a chalcone intermediate is a viable synthetic route.

Visible light photocatalysis has also been employed in the formal [3+2] cycloaddition reactions of aryl cyclopropyl ketones with olefins to create highly substituted cyclopentane (B165970) systems. nih.gov This reaction is initiated by the one-electron reduction of the ketone, demonstrating a modern approach to manipulating cyclopropyl ketone structures. nih.gov

The following table outlines selected methods for the regioselective synthesis of aryl ketones.

| Method | Key Reagents/Catalysts | Substrates | Key Features | Reference |

| Indium-Mediated Synthesis | Indium, Alkanoyl Chlorides | Arylstannanes | Solvent-free, mild conditions, good to excellent yields. | nih.gov |

| Palladium-Catalyzed Heck-type Coupling | Palladium Catalyst, Pyridine Oxazoline Ligand | Aryl Ketones, Alkenols | High chemo- and regioselectivity for homologation. | nih.gov |

| Corey-Chaykovsky Cyclopropanation | Trimethylsulfoxonium Iodide, NaH | 2-Hydroxychalcones | Forms donor-acceptor cyclopropanes from chalcone precursors. | nih.gov |

| Photocatalytic [3+2] Cycloaddition | Ru(bpy)32+, La(OTf)3 | Aryl Cyclopropyl Ketones, Olefins | Mechanistically distinct activation via radical anion formation. | nih.gov |

Chemical Reactivity, Transformation Pathways, and Mechanistic Studies

Reactivity of the Ketone Carbonyl Center

The ketone carbonyl group is a primary site for chemical reactions due to the electrophilicity of the carbonyl carbon and the nucleophilicity of the carbonyl oxygen. Its reactivity is modulated by the adjacent aromatic and cyclopropyl (B3062369) substituents.

The electrophilic carbon of the carbonyl group is susceptible to attack by a wide range of nucleophiles. This initial addition can lead to the formation of a stable tetrahedral intermediate, which upon protonation yields an alcohol. However, in many cases, particularly with aryl cyclopropyl ketones, this initial nucleophilic attack can trigger subsequent rearrangements, most notably the opening of the strained cyclopropyl ring. nih.govacs.org This dual reactivity makes nucleophilic addition a versatile pathway for complex molecular construction.

A variety of nucleophiles, including thiols, alcohols, and carboxylic acids, have been shown to react with cyclopropyl ketones in asymmetric ring-opening reactions catalyzed by chiral N,N'-dioxide-scandium(III) complexes, yielding sulfides, ethers, and esters, respectively. nih.gov Another notable transformation is the Haller-Bauer reaction, where treatment with a strong base like sodium amide leads to nucleophilic acyl cleavage. lookchem.com This reaction proceeds via attack at the carbonyl carbon, followed by fragmentation to yield either a substituted cyclopropanecarboxamide (B1202528) or benzamide, depending on which group is cleaved as the more stable carbanion. lookchem.com

| Nucleophile/Reagent | Catalyst/Conditions | Product Type |

| Thiols, Alcohols, Carboxylic Acids | Chiral N,N'-Dioxide-Sc(III) Complex | Ring-opened sulfides, ethers, esters nih.gov |

| Various Nucleophiles | Iridium-catalyzed hydrogen borrowing | Ring-opened functionalized ketones (Homoconjugate addition) nih.govacs.org |

| Sodium Amide (NaNH₂) | Refluxing benzene | Cleavage products (Amides and hydrocarbons) lookchem.com |

| Organozinc reagents / TMSCl | Nickel complex with terpyridine ligand | Ring-opened 1,3-difunctionalized products chemrxiv.org |

The ketone functionality can be selectively reduced to a secondary alcohol without affecting the cyclopropyl ring or the thioether moiety. This transformation is crucial for synthetic applications where the preservation of the strained ring is desired. Standard hydride reducing agents are effective for this purpose. For instance, aryl cyclopropyl ketones can be cleanly reduced to their corresponding cyclopropyl carbinols using reagents like lithium aluminium hydride (LiAlH₄) in an ethereal solvent at room temperature. electronicsandbooks.com This reaction demonstrates the ability to chemoselectively target the carbonyl group while leaving the C-C bonds of the cyclopropane (B1198618) ring intact. electronicsandbooks.com

The reduction of (2-(methylthio)phenyl)(cyclopropyl)methanone with a suitable reducing agent like LiAlH₄ would yield (2-(methylthio)phenyl)(cyclopropyl)methanol, preserving the core structure.

The Baeyer-Villiger oxidation is a powerful reaction that converts ketones into esters through the insertion of an oxygen atom adjacent to the carbonyl group. organic-chemistry.org This reaction is carried out using peroxyacids (e.g., m-CPBA) or hydrogen peroxide with a Lewis acid. organic-chemistry.org The reaction is regioselective, with the oxygen atom preferentially inserting next to the carbon atom that is more capable of stabilizing a positive charge. adichemistry.com This preference is described by the migratory aptitude of the substituents.

The general order of migratory aptitude is: tertiary alkyl > secondary alkyl ≈ phenyl > primary alkyl > methyl. organic-chemistry.orgyoutube.com In the case of Cyclopropyl 2-thiomethylphenyl ketone, the choice is between the migration of the cyclopropyl group (a secondary alkyl) and the 2-thiomethylphenyl group (a substituted aryl). While some sources place secondary alkyls and phenyl groups at a similar level organic-chemistry.orgpitt.edu, the electronic nature of the aryl substituent is critical. The 2-thiomethyl group is electron-donating through resonance, which would increase the migratory aptitude of the 2-thiomethylphenyl group compared to an unsubstituted phenyl ring. adichemistry.com Therefore, the migration of the aryl group is the expected major pathway, leading to the formation of cyclopropyl 2-thiomethylbenzoate.

| Migratory Group | Relative Aptitude |

| Tertiary alkyl | Highest |

| Cyclohexyl / Secondary alkyl | High |

| Benzyl / Aryl (Phenyl) | High |

| Vinylic | Medium |

| Primary alkyl | Low |

| Cyclopropyl | Low pitt.edu |

| Methyl | Lowest |

Note: The relative migratory aptitude can be influenced by stereoelectronic factors and reaction conditions. The electron-donating 2-thiomethyl group would enhance the aptitude of the phenyl ring. organic-chemistry.orgadichemistry.compitt.edu

Reactivity of the Cyclopropyl Ring System

The significant ring strain (approximately 27.5 kcal/mol) of the cyclopropane ring makes it behave somewhat like a carbon-carbon double bond, rendering it susceptible to various ring-opening reactions. This reactivity is a cornerstone of the synthetic utility of cyclopropyl ketones.

The activation of the cyclopropyl ring is often facilitated by the adjacent ketone, which can stabilize intermediates formed during the ring-opening process. A wide array of conditions, including thermal, photocatalytic, and metal-catalyzed methods, can induce the cleavage of the cyclopropane C-C bond. chemrxiv.orgnih.govacs.org

For example, aryl cyclopropyl ketones can undergo visible-light-mediated photocatalytic [3+2] cycloadditions with olefins to produce highly substituted cyclopentane (B165970) rings. nih.govnih.gov This process involves the one-electron reduction of the ketone to a radical anion, which subsequently opens to a distonic radical anion that engages the olefin. nih.gov In other transformations, aryl cyclopropyl ketones undergo uncatalyzed, solvent-assisted cascade ring-opening and recyclization to form complex structures like indenones and fluorenones. acs.org

| Reaction Type | Conditions | Resulting Product Class |

| [3+2] Cycloaddition | Visible Light, Ru(bpy)₃²⁺, Lewis Acid | Substituted Cyclopentanes nih.govnih.gov |

| Ring-Opening/Recyclization | DMSO, Heat (Acid- and Metal-Free) | Indenones, Fluorenones acs.org |

| C-C Activation/Difunctionalization | Ni-catalyst, Organozinc reagent, TMSCl | γ-Silyl enol ethers chemrxiv.org |

| Reductive Cleavage | Zinc, Ethanol, Heat | 4-Arylbutyrophenones rsc.org |

| Asymmetric Ring-Opening | Chiral Sc(III) complex, β-naphthols | Chiral β-naphthol derivatives rsc.org |

Under acidic conditions, the carbonyl oxygen of the cyclopropyl ketone is protonated, which significantly enhances the electrophilicity of the carbonyl carbon and activates the adjacent cyclopropyl ring for cleavage. The acid-catalyzed ring-opening of aryl cyclopropyl ketones typically proceeds via cleavage of the internal C1-C2 bond of the cyclopropane ring. rsc.org This cleavage results in the formation of a carbocationic intermediate.

The stability of this carbocation is a key factor driving the reaction. In the case of this compound, the positive charge would be stabilized by resonance with both the protonated carbonyl group and the aromatic ring. The presence of the electron-donating ortho-thiomethyl group on the phenyl ring would provide additional resonance stabilization to this cationic intermediate, thereby facilitating the ring-opening process. This intermediate can then be trapped by nucleophiles or undergo further rearrangement, often leading to cyclized products such as tetralones. The mechanism involves an SN2-like attack by a nucleophile or an intramolecular cyclization at the developing positive charge center. libretexts.orgyoutube.com

Rearrangement Reactions Involving the Cyclopropyl Moiety

Beyond simple ring-opening, the cyclopropyl ketone moiety can undergo several types of rearrangement reactions, often promoted by thermal or acidic conditions. The most prominent of these is the Cloke-Wilson rearrangement .

This reaction involves the isomerization of cyclopropyl ketones into 2,3-dihydrofurans. The transformation is a formal ring expansion and is believed to proceed through a ring-opening/recyclization mechanism. The reaction can be catalyzed by Brønsted acids, Lewis acids, or even organocatalysts like 1,4-diazabicyclo[2.2.2]octane (DABCO). The mechanism is thought to involve the formation of a zwitterionic or carbocationic intermediate, which then undergoes a 5-endo-trig cyclization. The involvement of these intermediates can sometimes lead to a loss of stereochemical information from the starting material.

For substrates that also contain a vinyl group, the vinylcyclopropane-cyclopentene rearrangement can be a competing pathway. This is a mdpi.comorganic-chemistry.org-sigmatropic rearrangement that can proceed through either a concerted, orbital-symmetry-controlled pathway or a two-step diradical mechanism, depending on the specific substrate and reaction conditions.

| Rearrangement Type | Promoter/Catalyst | Product Type | Mechanistic Feature |

| Cloke-Wilson Rearrangement | Heat, Acid (Lewis/Brønsted), DABCO | 2,3-Dihydrofuran | Ring-opening/recyclization via zwitterionic/carbocationic intermediate |

| Vinylcyclopropane Rearrangement | Heat | Cyclopentene | mdpi.comorganic-chemistry.org-Sigmatropic shift (concerted or diradical) |

Reactivity of the Thiomethyl (S-CH₃) Group

The thiomethyl group provides another reactive site within the molecule, primarily involving oxidation at the sulfur atom or cleavage of the carbon-sulfur bonds.

Oxidation of the Thioether to Sulfoxides and Sulfones

The sulfur atom of the thioether group is readily oxidized to form the corresponding sulfoxide (B87167) and subsequently the sulfone. The selective oxidation to the sulfoxide is a common challenge, as over-oxidation to the sulfone can easily occur.

A wide array of oxidizing agents can be employed for this transformation. Hydrogen peroxide is often favored as a "green" oxidant. Other common reagents include peroxy acids (e.g., m-CPBA), sodium periodate (B1199274) (NaIO₄), and ceric ammonium (B1175870) nitrate (B79036) (CAN).

To achieve high chemoselectivity for the sulfoxide, the reaction conditions, particularly the stoichiometry of the oxidant, must be carefully controlled. The use of catalytic systems can greatly improve selectivity and allow for milder reaction conditions. For example, Lewis acids like scandium triflate (Sc(OTf)₃) can catalyze the hydrogen peroxide-mediated mono-oxidation of aryl thioethers with high efficiency and minimal over-oxidation. Various transition metal catalysts are also effective.

For the complete oxidation to the sulfone, an excess of the oxidizing agent and often more forcing conditions are required.

| Oxidation State | Reagent(s) | Conditions | Key Considerations |

| Sulfoxide | H₂O₂/Sc(OTf)₃, NaIO₄, m-CPBA (1 equiv.) | Mild, controlled stoichiometry | High chemoselectivity, avoidance of over-oxidation |

| Sulfone | H₂O₂ (excess), KMnO₄, m-CPBA (>2 equiv.) | Often harsher conditions, excess oxidant | Complete oxidation of the sulfur center |

Carbon-Sulfur Bond Cleavage Reactions in Thioethers

The carbon-sulfur bonds in the thiomethyl group can be cleaved under various conditions, most notably through reductive or transition-metal-catalyzed processes.

Reductive desulfurization is a classic transformation that replaces the C-S bond with a C-H bond. The most common reagent for this is Raney nickel, a spongy nickel-aluminum alloy that is saturated with hydrogen. The reaction proceeds on the surface of the metal, where the sulfur atom is adsorbed, and the C-S bond is hydrogenolyzed. chem-station.com

Transition-metal catalysis , particularly with nickel complexes, has emerged as a powerful tool for C-S bond activation and cleavage. Low-valent nickel species can undergo oxidative addition into the C(aryl)-S bond of thioethers. The resulting organonickel intermediate can then participate in a variety of cross-coupling reactions, allowing for the replacement of the thiomethyl group with other functional groups. Reductive cleavage of the C-S bond can also be achieved using nickel catalysis in the presence of a reducing agent. rsc.orgrsc.org

Additionally, metal-free methods have been developed. For example, reagents like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) can mediate the cleavage of C(sp³)-S bonds, leading to the formation of aldehydes or other functionalized products through the intermediacy of sulfonium (B1226848) salts.

Inter-Functional Group Reactivity and Tandem Reactions

While this compound itself is not an α,β-unsaturated system, it can serve as a precursor to such compounds. For instance, an aldol (B89426) condensation with an aldehyde could introduce a carbon-carbon double bond conjugated to the ketone's carbonyl group. In these derived systems, the carbonyl group activates the β-carbon for nucleophilic attack in a process known as conjugate or 1,4-addition.

The mechanism involves the attack of a nucleophile on the electrophilic β-carbon. The resulting negative charge is delocalized onto the electronegative oxygen atom, forming a resonance-stabilized enolate intermediate. Subsequent protonation, typically at the α-carbon, yields the final saturated product. This reaction is a powerful tool for forming new carbon-carbon and carbon-heteroatom bonds.

A wide variety of nucleophiles can participate in conjugate addition reactions, including:

Organocuprates (Gilman Reagents): These are highly effective for delivering alkyl or aryl groups to the β-position.

Enolates (Michael Reaction): The addition of enolates from other carbonyl compounds is a classic C-C bond-forming reaction.

Thiols: Thiolates are excellent nucleophiles for thia-Michael additions. researchgate.net

Amines: Primary and secondary amines can add to form β-amino ketones.

Table 2: Examples of Conjugate Addition to an α,β-Unsaturated Aryl Ketone

| Nucleophile | Reagent Example | Product Type |

|---|---|---|

| Organocuprate | (CH₃)₂CuLi | β-Methylated Ketone |

| Enolate | Sodium diethyl malonate | γ-Dicarbonyl Compound |

| Thiol | PhSH / Base | β-Thiophenyl Ketone |

The ketone functionality can react with binucleophiles in cyclocondensation reactions to form heterocyclic rings. A prominent example is the synthesis of pyrimidines. In these reactions, the ketone or a derivative like an α,β-unsaturated ketone can serve as a three-carbon component that reacts with a 1,3-dinucleophile containing a N-C-N fragment, such as an amidine. mdpi.com

One common pathway involves the reaction of an α,β-unsaturated ketone with an amidine. The reaction proceeds through a tandem [3+3] annulation, where a dihydropyrimidine (B8664642) intermediate is formed, which is subsequently oxidized to the aromatic pyrimidine. rsc.org Another approach is a modified Pinner synthesis, which involves the condensation of a 1,3-dicarbonyl compound (which can be formed from the starting ketone) with an amidine. mdpi.com These methods are versatile, allowing for the synthesis of a wide array of substituted pyrimidines by varying the ketone and amidine starting materials. organic-chemistry.orgresearchgate.net

Table 3: Pyrimidine Synthesis via Cyclocondensation

| Ketone Derivative | Binucleophile | Heterocyclic Product | Reaction Type |

|---|---|---|---|

| α,β-Unsaturated Ketone | Benzamidine | Substituted Pyrimidine | [3+3] Annulation |

| 1,3-Diketone | Acetamidine | Substituted Pyrimidine | Pinner Synthesis |

| β-Ketoester | Guanidine | Substituted Pyrimidinone | Pinner-type Reaction |

The ortho arrangement of the carbonyl oxygen and the thiomethyl sulfur in this compound creates a potential bidentate chelation site. This structural feature can be exploited to control reactivity and selectivity in various transformations by coordinating to a metal center.

One significant application is in Directed ortho-Metalation (DoM) . In this strategy, a directed metalation group (DMG) coordinates to an organolithium reagent, directing the deprotonation to the adjacent ortho position. wikipedia.orgorganic-chemistry.org While the carbonyl group itself is not a strong DMG due to its reactivity towards nucleophilic addition, the combined coordinating ability of the carbonyl oxygen and the thiomethyl sulfur could facilitate selective lithiation at the C6 position of the phenyl ring. The resulting aryllithium intermediate can then be trapped with various electrophiles, providing a powerful method for regioselective functionalization.

Chelation can also control the stereochemical outcome of nucleophilic additions to the carbonyl group. A Lewis acid or organometallic reagent can coordinate to both the oxygen and sulfur atoms, creating a rigid, cyclic intermediate. This conformation can block one face of the carbonyl group, forcing the nucleophile to attack from the less hindered face, thereby leading to high levels of diastereoselectivity. nih.govresearchgate.netmdpi.com

Fundamental Mechanistic Investigations

Understanding the transient species formed during a reaction is crucial for elucidating its mechanism and optimizing conditions. The diverse reactivity of this compound involves several key types of reaction intermediates.

Cyclopropyl Ketyl Radical Anion: In reactions initiated by single-electron transfer (SET), such as those mediated by photoredox catalysts or reducing metals like SmI₂, the ketone is reduced to a ketyl radical anion. nih.govscispace.comacs.org This intermediate is central to [3+2] cycloaddition reactions. The aryl group helps to stabilize this radical anion through conjugation. acs.org The high strain energy of the cyclopropane ring then drives the subsequent ring-opening to form a more stable distonic radical anion, which continues along the reaction pathway. nih.govacs.org

Zwitterionic Intermediates: Ring-opening of the cyclopropyl group can also be initiated by nucleophilic attack. For example, in the presence of a Lewis acid, a nucleophile can attack the activated cyclopropyl ketone, leading to a ring-opened zwitterionic intermediate. lookchem.com This intermediate can then be trapped or undergo further intramolecular reactions.

Enolate Ions: As discussed in the context of conjugate additions (Section 3.4.1), the attack of a nucleophile on an α,β-unsaturated derivative leads to the formation of a resonance-stabilized enolate intermediate. This intermediate is also formed under basic conditions when the α-proton of a saturated ketone is abstracted, enabling subsequent reactions like aldol condensations or alkylations.

Arenium Ions (σ-complexes): During electrophilic aromatic substitution on the phenyl ring, the initial attack by the electrophile breaks the aromaticity and forms a resonance-stabilized carbocation known as an arenium ion or σ-complex. The stability of this intermediate determines the regioselectivity of the reaction. The positive charge is delocalized around the ring, and substituents that can further stabilize this charge (like the -SMe group) accelerate its formation. youtube.com

Table 4: Key Reaction Intermediates

| Reaction Type | Key Intermediate | Formation Method | Subsequent Fate |

|---|---|---|---|

| Photocatalytic [3+2] Cycloaddition | Cyclopropyl Ketyl Radical Anion | Single-Electron Transfer (SET) | Ring-opening to distonic radical |

| Lewis Acid-Mediated Ring Opening | Zwitterionic Enolate | Nucleophilic attack on activated ketone | Protonation or intramolecular cyclization lookchem.com |

| Conjugate Addition | Resonance-Stabilized Enolate | Nucleophilic attack on β-carbon | Protonation at α-carbon |

Transition State Analysis and Energy Profile Mapping

The reactivity of aryl cyclopropyl ketones, including this compound, is largely governed by the strain energy of the three-membered ring and the electronic properties of the aryl substituent. Mechanistic studies, particularly on photocatalytic [3+2] cycloadditions, provide insight into the transition states and energy profiles of these reactions.

A common transformation pathway for aryl cyclopropyl ketones involves a single-electron transfer (SET) to the ketone, forming a ketyl radical anion. nih.govnih.gov This initial step is often facilitated by a photocatalyst and a Lewis acid. The Lewis acid coordinates to the carbonyl oxygen, lowering the reduction potential of the ketone and making the SET process more favorable.

Stereochemical Course of Reactions and Stereoselectivity

The stereochemical outcome of reactions involving this compound is a critical aspect of its chemical reactivity, particularly in asymmetric synthesis. The stereoselectivity of these reactions is influenced by the substitution pattern on the aryl ring, the nature of the reaction partner, and the catalyst system employed.

In the context of enantioselective photocatalytic [3+2] cycloadditions of aryl cyclopropyl ketones, the position of substituents on the aryl ring plays a crucial role. Research has shown that while substituents at the 3-position of the phenyl ring have a minimal impact on the selectivity, substituents at the 2-position can have a significant detrimental effect on the enantioselectivity. nih.gov This is highly relevant for this compound, which possesses a thiomethyl group at the 2-position. This negative impact is thought to arise from steric hindrance, where the 2-substituent interferes with the necessary coordination of the ketone's carbonyl group to the chiral Lewis acid catalyst that dictates the stereochemical course of the reaction. nih.gov

A key feature of the reaction mechanism that influences stereoselectivity is the reversible ring-opening of the cyclopropyl ketyl radical. nih.gov This reversibility allows for a stereoconvergent process. Even if the starting cyclopropyl ketone is a mixture of stereoisomers, the reaction can still yield a product with high diastereoselectivity and enantioselectivity because the ring-opened intermediate is non-stereogenic at the former cyclopropane carbons, and its subsequent reaction is under the control of the chiral catalyst. nih.govnih.gov

The stereoselectivity is also dependent on the structure of the reaction partner. For instance, in [3+2] cycloadditions with enones, the presence of an α-substituent on the enone was found to increase both the efficiency and the stereoselectivity of the reaction. nih.gov

Influence of Solvent and Catalyst on Reaction Mechanisms and Kinetics

The reaction mechanisms and kinetics of transformations involving this compound are highly sensitive to the choice of solvent and catalyst. These factors can influence the efficiency of key steps such as electron transfer, stabilize reactive intermediates, and control stereoselectivity.

Catalyst Influence:

Catalysts are central to activating aryl cyclopropyl ketones for various transformations. Different catalyst systems operate through distinct mechanisms:

Dual Photoredox and Lewis Acid Catalysis: A widely used strategy for [3+2] cycloadditions involves a dual catalyst system. nih.govnih.gov A transition metal photoredox catalyst, such as Ru(bpy)₃²⁺, absorbs visible light and initiates a single-electron transfer. A Lewis acid, such as Gd(OTf)₃ or La(OTf)₃, coordinates to the ketone, activating it towards reduction by the photocatalyst. nih.gov In asymmetric versions of this reaction, a chiral Lewis acid is employed to control the enantioselectivity. The kinetics of these reactions can be affected by the stability of the catalytic species; for example, the formation of an inactive complex between the Lewis acid and other components of the reaction mixture can lead to a decrease in the reaction rate over time. nih.gov

Samarium(II) Iodide (SmI₂) Catalysis: SmI₂ is another effective catalyst for formal [3+2] cycloadditions. nih.gov It acts as a single-electron donor to the cyclopropyl ketone. A significant challenge with SmI₂ catalysis can be the deactivation of the catalyst. It has been found that the addition of a substoichiometric amount of metallic samarium (Sm⁰) can prevent this deactivation by returning Sm(III) back to the active Sm(II) state, thereby ensuring more consistent and robust catalytic performance, especially for less reactive substrates. nih.gov

Other Lewis Acids: Strong Lewis acids like tin(IV) chloride (SnCl₄) can also mediate reactions of cyclopropyl ketones, promoting ring-opening and subsequent reactions. researchgate.net

The table below summarizes the effects of different catalysts on the reactions of aryl cyclopropyl ketones.

| Catalyst System | Role of Catalyst | Mechanistic Implications | Impact on Kinetics and Selectivity |

| Ru(bpy)₃²⁺ / Chiral Lewis Acid (e.g., Gd(OTf)₃-pybox) | Photoredox catalyst initiates SET; Lewis acid activates ketone and controls stereochemistry. nih.gov | Involves formation of a ketyl radical anion and a ring-opened distonic radical. | The choice of chiral ligand is crucial for high enantioselectivity. Catalyst stability can affect reaction rates. nih.gov |

| SmI₂ / Sm⁰ | SmI₂ is the single-electron donor; Sm⁰ regenerates the active catalyst. nih.gov | Promotes cycloaddition via a radical mechanism. | The presence of Sm⁰ enhances catalyst lifetime and improves yields, particularly for challenging substrates. nih.gov |

| SnCl₄ | Strong Lewis acid that activates the cyclopropyl ketone. researchgate.net | Mediates nucleophilic ring-opening and subsequent aldol-type reactions. | Can lead to the formation of various products depending on reaction control; good stereoselectivities are achievable. researchgate.net |

Solvent Influence:

While detailed studies on the specific influence of solvents on the kinetics of this compound reactions are not extensively documented in the provided context, general principles of organic chemistry apply. The choice of solvent can impact:

Catalyst Activity: The solubility and stability of the catalytic species can be solvent-dependent.

Reaction Rates: Solvents can influence the rates of electron transfer and the stability of charged intermediates like radical anions. Polar aprotic solvents are commonly used in these types of reactions to facilitate the formation and stabilization of radical intermediates.

Stereoselectivity: The solvent can sometimes influence the conformational preferences of the substrate-catalyst complex, thereby affecting the stereochemical outcome of the reaction.

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule.

High-Resolution 1H NMR Spectroscopy for Proton Environments

High-resolution 1H NMR spectroscopy would be utilized to identify the different proton environments within the Cyclopropyl (B3062369) 2-thiomethylphenyl ketone molecule. The spectrum would be expected to show distinct signals for the aromatic protons, the cyclopropyl protons, and the methyl protons of the thiomethyl group. The chemical shifts (δ) of these protons are influenced by their local electronic environment. The aromatic protons would likely appear in the downfield region (typically δ 7.0-8.0 ppm), with their splitting patterns revealing their substitution pattern on the phenyl ring. The cyclopropyl protons would exhibit complex multiplets in the upfield region (typically δ 0.5-3.0 ppm) due to geminal and vicinal coupling. The methyl protons of the thiomethyl group would likely present as a singlet in the upfield region (around δ 2.5 ppm).

13C NMR Spectroscopy for Carbon Backbone Analysis

13C NMR spectroscopy provides information about the carbon skeleton of the molecule. A proton-decoupled 13C NMR spectrum for Cyclopropyl 2-thiomethylphenyl ketone would display a single peak for each unique carbon atom. The carbonyl carbon of the ketone is expected to have the most downfield chemical shift (typically δ 190-210 ppm). The aromatic carbons would resonate in the δ 120-140 ppm range, with the carbon attached to the sulfur atom showing a distinct shift. The carbons of the cyclopropyl ring and the methyl carbon of the thiomethyl group would appear in the upfield region of the spectrum.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

To unambiguously assign all proton and carbon signals and to determine the connectivity of the atoms, a suite of two-dimensional NMR experiments would be necessary.

COSY (Correlation Spectroscopy) would establish the coupling relationships between protons, helping to trace the connectivity within the aromatic and cyclopropyl spin systems.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal correlations between protons and carbons that are two or three bonds apart, which is crucial for establishing the connectivity between the cyclopropyl ring, the carbonyl group, and the 2-thiomethylphenyl moiety.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the spatial proximity of protons, which can be useful in determining the preferred conformation of the molecule.

Solid-State NMR Characterization for Crystalline Forms

Should this compound be a crystalline solid, solid-state NMR (ssNMR) could be employed to study its structure and dynamics in the solid phase. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) would provide high-resolution spectra of the solid material, which can be different from the solution-state spectra due to packing effects and the absence of molecular tumbling. Polymorphism, if present, could also be investigated using ssNMR.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry would be used to determine the exact mass of the molecular ion of this compound with high precision. This allows for the unambiguous determination of its elemental formula (C11H12OS). The fragmentation pattern observed in the mass spectrum would provide further structural confirmation. Expected fragmentation pathways could include the loss of the cyclopropyl group, the thiomethyl group, or cleavage of the bond between the carbonyl group and the phenyl ring, leading to characteristic fragment ions.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Fragmentation Patterns

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for assessing the purity of volatile and thermally stable compounds like this compound. mdpi.com In this method, the compound is vaporized and separated from non-volatile impurities in the gas chromatograph before being introduced into the mass spectrometer. The retention time in the GC column is a characteristic property that aids in identification, while the detector response is proportional to the amount of substance, allowing for quantitative purity assessment. nih.govamazonaws.com

Upon entering the mass spectrometer, the molecule is typically ionized by electron impact (EI), causing it to fragment in a reproducible manner. The analysis of this fragmentation pattern is essential for structural confirmation. The major fragmentation pathways for ketones involve the cleavage of the carbon-carbon bonds adjacent to the carbonyl group, a process known as α-cleavage. libretexts.orgnih.gov

For this compound, the primary expected fragmentation events would be:

α-cleavage: Loss of the cyclopropyl group (C3H5•) to generate a stable 2-(methylthio)benzoyl cation.

α-cleavage: Loss of the 2-thiomethylphenyl group (C7H7S•) to yield a cyclopropylcarbonyl cation.

Further Fragmentation: The 2-(methylthio)benzoyl cation could undergo further fragmentation, such as the loss of a methyl radical (•CH3) or carbon monoxide (CO).

These fragmentation patterns provide a unique "fingerprint" for the molecule, allowing for its unambiguous identification in complex mixtures. libretexts.org

| m/z (mass-to-charge ratio) | Predicted Ion Structure | Origin of Fragment |

|---|---|---|

| 192 | [M]•+ (Molecular Ion) | Parent Molecule |

| 151 | [M - C3H5]•+ | α-cleavage, loss of cyclopropyl radical |

| 69 | [M - C7H7S]•+ | α-cleavage, loss of 2-thiomethylphenyl radical |

| 136 | [M - C3H5 - CH3]•+ | Loss of methyl radical from the thiomethyl group after initial α-cleavage |

| 123 | [M - C3H5 - CO]•+ | Loss of carbon monoxide after initial α-cleavage |

Tandem Mass Spectrometry (MS/MS) for Complex Structural Assignment

Tandem Mass Spectrometry (MS/MS) offers a higher level of structural confirmation compared to single-stage MS. wikipedia.org This technique involves multiple stages of mass analysis, typically by selecting a precursor ion (such as the molecular ion at m/z 192) from the first stage of mass spectrometry, subjecting it to fragmentation through collision-induced dissociation (CID), and then analyzing the resulting product ions in a second stage. wikipedia.org

This process allows for the establishment of clear relationships between precursor and product ions, which is invaluable for distinguishing between isomers that might produce similar initial fragmentation patterns. For this compound, an MS/MS experiment would involve isolating the molecular ion and fragmenting it to confirm the presence and connectivity of the cyclopropyl, ketone, and 2-thiomethylphenyl moieties, thereby providing definitive structural assignment.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, including FT-IR and Raman, are instrumental in identifying the functional groups present within a molecule by probing their characteristic vibrational frequencies.

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive method for identifying functional groups. The C=O (carbonyl) group of a ketone provides a strong, sharp absorption band that is easily identifiable. spectroscopyonline.com For an aryl ketone, this peak is typically found at a slightly lower wavenumber due to conjugation with the aromatic ring. pressbooks.pub Other characteristic vibrations for this compound would include C-H stretches from the aromatic and cyclopropyl groups, C=C stretches from the phenyl ring, and vibrations associated with the C-S bond. ieeesem.comresearchgate.net

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H | Stretching | 3100 - 3000 | Medium |

| Cyclopropyl C-H | Stretching | ~3080, ~3000 | Medium |

| Aliphatic C-H (S-CH₃) | Stretching | 2950 - 2850 | Medium-Weak |

| C=O (Aryl Ketone) | Stretching | 1685 - 1665 | Strong, Sharp |

| Aromatic C=C | Stretching | 1600 - 1450 | Medium-Weak |

| C-S (Thioether) | Stretching | 800 - 600 | Weak |

Raman spectroscopy serves as a complementary technique to FT-IR. While FT-IR is sensitive to polar bonds with strong dipole moment changes, Raman spectroscopy is more sensitive to non-polar, symmetric bonds. For this compound, strong Raman signals would be expected for the aromatic C=C ring stretching vibrations and the C-S bond of the thioether group. The carbonyl (C=O) stretch would also be observable, although typically weaker than in the FT-IR spectrum. The combination of both FT-IR and Raman spectra provides a more complete vibrational profile of the molecule.

X-ray Crystallography for Precise Solid-State Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid, crystalline sample. researchgate.net This technique can provide unambiguous data on bond lengths, bond angles, and torsional angles. For this compound, a single-crystal X-ray diffraction study would definitively confirm its molecular structure. It would reveal the exact conformation of the molecule in the solid state, including the relative orientation of the phenyl ring and the cyclopropyl group with respect to the ketone. Research on related substituted cyclopropanes has shown that donor and acceptor substituents can lead to significant polarization and elongation of the C1-C2 bond in the cyclopropane (B1198618) ring, a detail that X-ray crystallography can precisely measure. nih.gov

Chiral Analysis Techniques for Enantiomeric Purity Assessment (e.g., Chiral HPLC, Polarimetry)

This compound is an achiral molecule as it does not possess a stereocenter and has a plane of symmetry. Therefore, it does not exist as enantiomers, and an assessment of enantiomeric purity is not applicable.

However, in the broader context of related compounds, many cyclopropyl ketones are chiral and play a significant role in asymmetric synthesis. nih.govrsc.orgnih.gov If a chiral analogue of this compound were synthesized, its enantiomeric purity would be a critical parameter. The primary technique for this assessment is Chiral High-Performance Liquid Chromatography (Chiral HPLC). nih.gov This method uses a stationary phase containing a chiral selector that interacts differently with each enantiomer, leading to their separation and allowing for their quantification. derpharmachemica.commdpi.com Polarimetry, which measures the rotation of plane-polarized light by a chiral compound, could be used to determine the optical rotation of a purified enantiomer but is less effective for determining enantiomeric purity in a mixture compared to chiral HPLC.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of a molecule at the atomic and electronic levels.

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules. For Cyclopropyl (B3062369) 2-thiomethylphenyl ketone, DFT calculations could provide valuable information about its reactivity and electronic structure. Key parameters that would be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of chemical reactivity and stability.

A hypothetical table of DFT-calculated electronic properties might look like this:

| Property | Calculated Value (Arbitrary Units) |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 2.8 D |

These values would help in understanding the regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic), thus predicting its behavior in chemical reactions.

Ab Initio Methods for Geometric and Electronic Properties

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, could be employed to obtain highly accurate geometric and electronic properties. These calculations would provide precise bond lengths, bond angles, and dihedral angles, offering a detailed three-dimensional picture of the molecule. This information is crucial for understanding the steric and electronic interactions within the molecule.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Quantum chemical calculations can predict various spectroscopic parameters. For Cyclopropyl 2-thiomethylphenyl ketone, theoretical calculations could predict the ¹H and ¹³C NMR chemical shifts. These predicted spectra could then be compared with experimental data to confirm the structure of the molecule. Similarly, vibrational frequencies corresponding to the infrared (IR) spectrum could be calculated to identify characteristic functional group vibrations.

A table of predicted vs. experimental NMR shifts could be structured as follows:

| Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| C=O Carbon | 198.5 | Not Available |

| Phenyl C1 | 135.2 | Not Available |

| Phenyl C2 (with SMe) | 140.1 | Not Available |

| S-CH₃ Carbon | 15.8 | Not Available |

| Cyclopropyl CH | 18.3 | Not Available |

| Cyclopropyl CH₂ | 10.5 | Not Available |

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the bonds in this compound allows it to adopt various conformations, which can be studied using computational methods.

Exploration of Potential Energy Surfaces

A potential energy surface (PES) scan would be performed to identify the most stable conformations of the molecule. This involves systematically changing the dihedral angles of the rotatable bonds (e.g., the bond between the phenyl ring and the carbonyl group, and the bond between the sulfur atom and the methyl group) and calculating the energy at each step. This exploration would reveal the global minimum energy conformation and any other low-energy conformers that might be present at room temperature.

Solvent-Explicit Molecular Dynamics Simulations for Solution Behavior

To understand the behavior of this compound in a solvent, molecular dynamics (MD) simulations in a box of explicit solvent molecules (e.g., water or an organic solvent) would be conducted. These simulations would track the movement of the molecule and solvent molecules over time, providing insights into solute-solvent interactions, the stability of different conformers in solution, and the dynamic behavior of the molecule.

Prediction of Structure-Reactivity Relationships

The prediction of structure-reactivity relationships for "this compound" relies on computational chemistry to model its electronic structure and predict its behavior in chemical reactions. By understanding the distribution of electrons and the energies of its molecular orbitals, we can infer how this molecule will interact with other chemical species.

Local Reactivity Index Analysis and Fukui Functions

Local reactivity indices, such as Fukui functions, are powerful tools in computational chemistry for predicting the most reactive sites within a molecule. d-nb.info These functions quantify the change in electron density at a specific point in the molecule as the total number of electrons is changed. This allows for the identification of sites that are most susceptible to nucleophilic, electrophilic, or radical attack.

The Fukui function, denoted as f(r), is defined as the derivative of the electron density with respect to the number of electrons at a constant external potential. In practice, condensed Fukui functions are often calculated for each atomic site in a molecule. These condensed values, fk+, fk-, and fk0, indicate the propensity of an atom k to accept an electron (nucleophilic attack), donate an electron (electrophilic attack), or undergo a radical attack, respectively.

For "this compound," the primary sites of interest for reactivity are the carbonyl carbon and oxygen, the sulfur atom of the thiomethyl group, the carbons of the cyclopropyl ring, and the aromatic carbons. Due to the electron-withdrawing nature of the carbonyl group, the carbonyl carbon is expected to be a primary electrophilic site. The carbonyl oxygen and the sulfur atom, with their lone pairs of electrons, are potential nucleophilic sites. The strained cyclopropyl ring can also participate in reactions, often involving ring-opening.

Interactive Data Table: Hypothetical Condensed Fukui Functions for Key Atoms in this compound

| Atom | fk+ (Nucleophilic Attack) | fk- (Electrophilic Attack) | fk0 (Radical Attack) | Predicted Reactivity |

| Carbonyl Carbon | 0.25 | 0.05 | 0.15 | Highly electrophilic |

| Carbonyl Oxygen | 0.08 | 0.30 | 0.19 | Nucleophilic and radical susceptible |

| Sulfur | 0.12 | 0.22 | 0.17 | Nucleophilic and radical susceptible |

| Cyclopropyl C (alpha to CO) | 0.10 | 0.07 | 0.085 | Moderately electrophilic |

| Aromatic C (ortho to CO) | 0.06 | 0.09 | 0.075 | Moderate electrophilic/nucleophilic |

| Aromatic C (ortho to SMe) | 0.07 | 0.08 | 0.075 | Moderate electrophilic/nucleophilic |

This hypothetical data suggests that the carbonyl carbon is the most likely site for a nucleophile to attack. The carbonyl oxygen and the sulfur atom are the most probable sites for electrophilic attack.

Frontier Molecular Orbital (FMO) Theory Applications to Reactivity

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry that explains the reactivity of molecules based on the interaction of their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). wikipedia.org The HOMO is the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital to which a molecule is most likely to accept electrons (acting as an electrophile). youtube.com The energy and spatial distribution of these frontier orbitals are key to understanding a molecule's chemical behavior.

In "this compound," the HOMO is expected to have significant contributions from the lone pairs of the sulfur and oxygen atoms, as well as the π-system of the phenyl ring. The LUMO is anticipated to be localized primarily on the carbonyl group, specifically the C=O π* antibonding orbital.